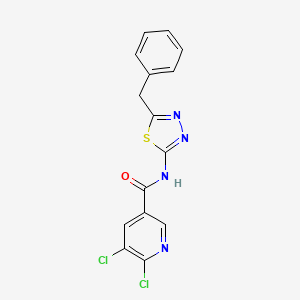

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzyl group, and a dichloropyridine carboxamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide typically involves multiple steps:

Formation of Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by the cyclization of appropriate precursors such as thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiadiazole ring.

Formation of Dichloropyridine Carboxamide: The final step involves the coupling of the benzyl-substituted thiadiazole with a dichloropyridine carboxylic acid or its derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.

Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives.

Applications De Recherche Scientifique

Anticancer Activity

One of the most significant applications of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide is its role as an anticancer agent. Research has demonstrated that derivatives of thiadiazole compounds exhibit potent cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study synthesized a series of 1-(5-benzylthio)-1,3,4-thiadiazol-2-yl derivatives and evaluated their cytotoxicity against human cancer cells (MCF-7, HepG2, A549, and HeLa). The findings indicated that certain derivatives showed significantly lower IC50 values compared to sorafenib, a commonly used anticancer drug. For instance:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 5d | 0.37 | HeLa |

| 5g | 0.73 | HeLa |

| 5k | 0.95 | HeLa |

| Sorafenib | 7.91 | HeLa |

These results suggest that the synthesized thiadiazole compounds could be more effective than sorafenib in treating specific cancers, particularly cervical cancer .

Enzyme Inhibition

Another notable application is the inhibition of lipoxygenase enzymes. Lipoxygenases are implicated in various inflammatory and neoplastic diseases. Derivatives of this compound have been explored for their potential to inhibit these enzymes.

Case Study: Lipoxygenase Inhibition

A study focused on synthesizing N-(5-pyridin-2-yl)-1,3,4-thiadiazol-2-yl derivatives and testing their inhibitory activity against lipoxygenase. The results showed that certain nitro-containing derivatives exhibited higher cytotoxic activity against prostate cancer cell lines (PC3) and were effective enzyme inhibitors:

| Compound Type | Activity Level (IC50) | Target Cell Line |

|---|---|---|

| Nitro Derivatives | High | PC3 |

| Methoxylated Derivatives | Moderate | SKNMC |

This indicates the potential for developing new therapeutic agents targeting lipoxygenase pathways in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications in the chemical structure can lead to significant changes in biological activity.

Key Findings in SAR Studies

Research has shown that substituents on the thiadiazole ring and the pyridine moiety can dramatically influence the compound's anticancer properties and enzyme inhibition capabilities. For example:

| Substituent Type | Effect on Activity |

|---|---|

| Halogen Substituents (e.g., Cl) | Increased potency against cancer cells |

| Nitro Groups | Enhanced enzyme inhibition |

These insights guide further synthetic efforts to develop more potent derivatives with targeted therapeutic applications .

Mécanisme D'action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.

Pathways Involved: It can modulate various biochemical pathways, such as those involved in cell proliferation, apoptosis, and signal transduction.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide

- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide

- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenoxy)acetamide

Uniqueness

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide stands out due to its dichloropyridine moiety, which imparts unique chemical and biological properties

Activité Biologique

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives, characterized by a thiadiazole ring and a dichloropyridine moiety. Its molecular structure can be represented as follows:

- Molecular Formula : C_{14}H_{11}Cl_{2}N_{3}O

- Molecular Weight : 306.16 g/mol

- LogP : 2.3 (indicating moderate lipophilicity)

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit notable antimicrobial properties. A study focusing on various benzylthio-thiadiazole derivatives indicated that modifications in the benzyl unit significantly influence antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with S or SO₂ linkers demonstrated enhanced activity compared to their analogs .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| C1 | Staphylococcus aureus | 16 µg/mL |

| C2 | Escherichia coli | 32 µg/mL |

| C3 | Klebsiella pneumoniae | 64 µg/mL |

Note: Values are indicative and derived from comparative studies on related compounds.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines. A series of studies have demonstrated that these derivatives can inhibit cell proliferation effectively.

Case Study: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of several thiadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated that certain substitutions on the thiadiazole ring significantly enhanced cytotoxicity:

- 2-F substituted derivative showed an IC50 value of 12 µM against HeLa cells.

- 4-Cl substituted derivative exhibited an IC50 value of 15 µM against MCF-7 cells .

The mechanism by which these compounds exert their biological effects is believed to involve the inhibition of key enzymes and pathways associated with cell growth and survival. For instance, some thiadiazole derivatives have been identified as dual inhibitors of abl and src tyrosine kinases, which play critical roles in cancer cell signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that both the substitution pattern on the thiadiazole ring and the presence of electron-withdrawing groups (like Cl or F) are crucial for enhancing biological activity. The presence of these groups can increase the lipophilicity and reactivity of the compound, leading to improved interaction with biological targets.

Table 2: Structure-Activity Relationship Insights

| Substitution | Activity Level | Notes |

|---|---|---|

| No Substitution | Low | Minimal activity observed |

| 2-F | High | Significant cytotoxicity against HeLa |

| 4-Cl | Moderate | Effective against MCF-7 |

Propriétés

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N4OS/c16-11-7-10(8-18-13(11)17)14(22)19-15-21-20-12(23-15)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNMXKFZCHBDFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.